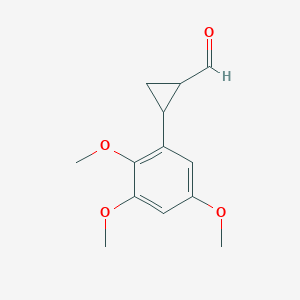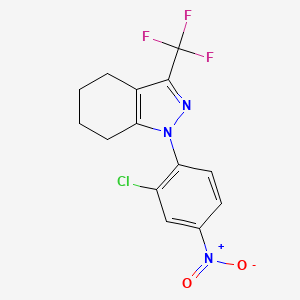
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chloro, nitro, and trifluoromethyl groups attached to an indazole core, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Incorporation of the chloro group.
Formation of the Indazole Core: Cyclization reactions to form the indazole ring.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反应分析
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
相似化合物的比较
When compared to similar compounds, 1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique combination of functional groups. Similar compounds include:
- 2-chloro-4-nitrophenyl isothiocyanate
- 2-chloro-4-nitrophenol
- Niclosamide-(2-chloro-4-nitrophenyl-13C6) hydrate
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
属性
分子式 |
C14H11ClF3N3O2 |
|---|---|
分子量 |
345.70 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-10-7-8(21(22)23)5-6-12(10)20-11-4-2-1-3-9(11)13(19-20)14(16,17)18/h5-7H,1-4H2 |
InChI 键 |
KYYIRHKHQAAGPD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
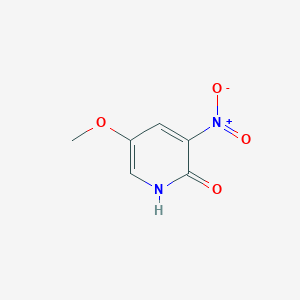
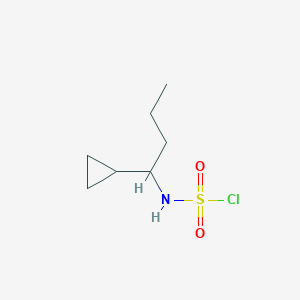

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
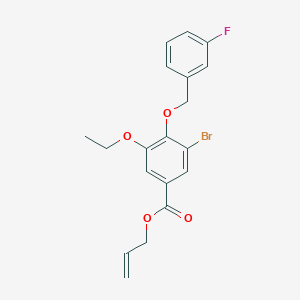
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
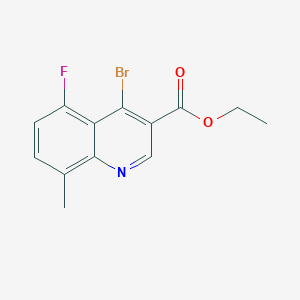
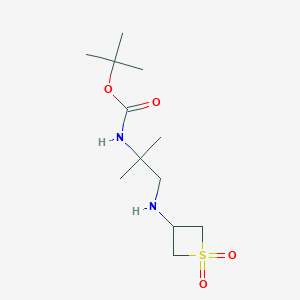
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)

![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)

